A Comprehensive Technical Guide to 1-Benzyl-1H-pyrazole-4-carbaldehyde
A Comprehensive Technical Guide to 1-Benzyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1-Benzyl-1H-pyrazole-4-carbaldehyde, identified by the CAS number 63874-95-3, is a pivotal heterocyclic aldehyde that serves as a versatile intermediate in the realms of organic synthesis and medicinal chemistry.[1][2][3] Its unique pyrazole scaffold, combined with a reactive aldehyde functional group, makes it an essential building block for creating a diverse array of complex molecules.[3] This compound is instrumental in the development of novel therapeutic agents, with research highlighting its role in synthesizing derivatives with potential anti-inflammatory, anticancer, antioxidant, and antibacterial properties.[3][4][5] This guide provides an in-depth overview of its chemical properties, synthesis protocols, and significant applications in drug discovery and development.
Chemical and Physical Properties
The fundamental properties of 1-Benzyl-1H-pyrazole-4-carbaldehyde are summarized below, providing a quantitative overview for laboratory use.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 63874-95-3 | [1][2][6][7] |
| Molecular Formula | C₁₁H₁₀N₂O | [1][2][3][6] |
| Molecular Weight | 186.21 g/mol | [1][3][6][7] |
| IUPAC Name | 1-benzylpyrazole-4-carbaldehyde | [7] |
| Appearance | Pale yellow to reddish-yellow crystal or lump | [3] |
| Melting Point | 44 - 48 °C | [3] |
| Boiling Point | 144 °C at 0.5 mmHg | [3] |
| Purity | ≥97% to ≥98% (GC) | [1][3] |
| MDL Number | MFCD02179567 | [1][2][6] |
Table 2: Computational Chemistry Data
| Descriptor | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | [1] |
| LogP | 1.7439 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
Synthesis and Experimental Protocols
The synthesis of pyrazole-4-carbaldehydes, including the title compound, is frequently achieved through the Vilsmeier-Haack reaction. This reaction is a reliable method for the formylation of electron-rich heterocyclic compounds.
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on methodologies cited for synthesizing various pyrazole-4-carbaldehyde derivatives.[4][8][9][10]
-
Preparation of the Vilsmeier-Haack Reagent:
-
Formylation Reaction:
-
Dissolve the precursor hydrazone (e.g., N'-(1-phenylethylidene)benzohydrazide, 0.004-0.005 mol) in DMF.[4][8]
-
Add the prepared Vilsmeier reagent to the hydrazone solution in small aliquots.
-
Stir the reaction mixture at a controlled temperature, typically between 60-70°C, for several hours (e.g., 4-10 hours).[4][8][9]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[9]
-
-
Workup and Purification:
-
Once the reaction is complete, pour the mixture onto crushed ice to quench the reaction and precipitate the product.[8][9]
-
Neutralize the solution with a base, such as sodium bicarbonate (NaHCO₃) solution.[8]
-
Collect the separated solid product by filtration and wash it thoroughly with cold water.[4][8]
-
Dry the crude product and purify it by recrystallization from a suitable solvent, such as methanol or DMF.[4][8]
-
Applications in Drug Discovery and Development
1-Benzyl-1H-pyrazole-4-carbaldehyde is a valuable scaffold in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[5] The pyrazole nucleus is considered a "biologically privileged" structure and is a component of several FDA-approved drugs.[5]
Key Therapeutic Areas:
-
Anti-inflammatory and Analgesic Agents: Pyrazole derivatives have shown significant anti-inflammatory activity.[4][11] The aldehyde group can be further modified to create compounds that act as potent anti-inflammatory and analgesic agents, with some studies comparing their efficacy to standard drugs like diclofenac sodium.[4][12]
-
Anticancer Agents: The compound serves as an intermediate for designing novel anti-cancer agents.[3] Derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[13]
-
Antioxidant Properties: Researchers have synthesized and evaluated pyrazole-4-carbaldehyde derivatives for their antioxidant capabilities using methods like DPPH and nitric oxide scavenging assays.[4]
-
Antibacterial and Antifungal Activity: The versatility of the pyrazole scaffold extends to the development of antimicrobial agents.[5] Synthesized derivatives have been screened for activity against both Gram-positive and Gram-negative bacteria.[5]
Diagram 2: Role in Drug Discovery
Caption: Logical flow from the core compound to potential therapeutic applications.
Safety and Handling
-
Hazard Identification: Classified as an irritant.[2]
-
Storage: Store at 4°C or room temperature, preferably under a nitrogen atmosphere, to ensure stability.[1][3]
-
Shipping: Typically shipped at room temperature in the continental US.[1]
This technical guide consolidates available data to support researchers and drug development professionals in leveraging the synthetic potential of 1-Benzyl-1H-pyrazole-4-carbaldehyde for creating next-generation therapeutic agents.
References
- 1. chemscene.com [chemscene.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-1H-pyrazole-4-carbaldehyde AldrichCPR 63874-95-3 [sigmaaldrich.com]
- 7. 1-Benzyl-1H-pyrazole-4-carbaldehyde | C11H10N2O | CID 6484676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jpsionline.com [jpsionline.com]
- 9. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. sciensage.info [sciensage.info]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
